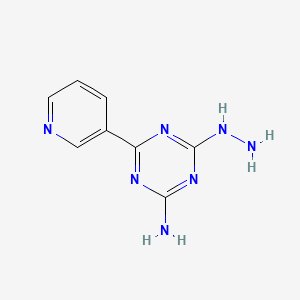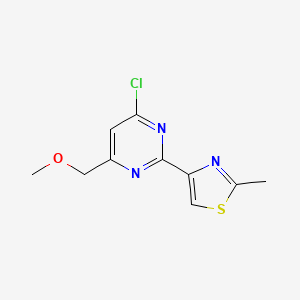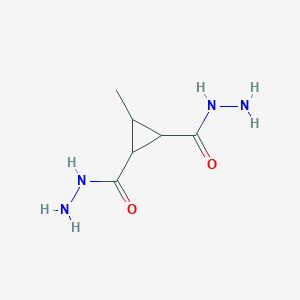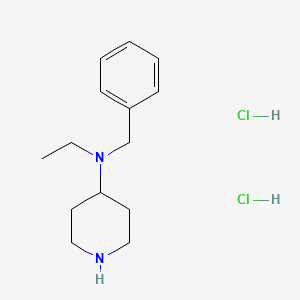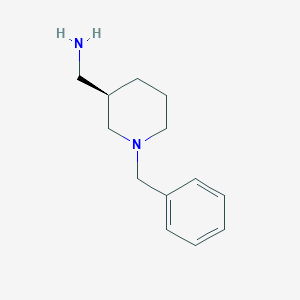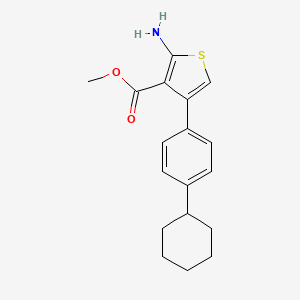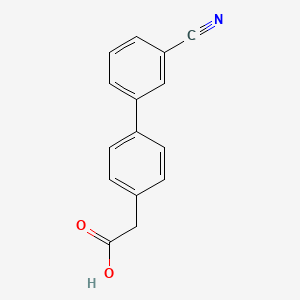
2-Isocyanosuccinic acid dimethyl ester
概要
説明
2-Isocyanosuccinic acid dimethyl ester is a derivative of succinic acid. It has a molecular formula of C7H9NO4 and an average mass of 171.151 Da .
Synthesis Analysis
The synthesis of similar compounds, such as dimethyl succinate, involves the esterification of succinic acid . A study on the extraction and esterification of succinic acid using aqueous two-phase systems composed of ethanol and salts was conducted . The extracted succinic acid was esterified with ethanol because its ester had different physico-chemical properties that helped in its purification .Molecular Structure Analysis
The molecular structure of 2-Isocyanosuccinic acid dimethyl ester consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The esterification reaction of succinic acid to form dimethyl succinate has been analyzed . In a model experiment in the absence of water, succinic acid was successfully esterified with ethanol and the kinetics obeyed a pseudo-first-order consecutive reaction .科学的研究の応用
Applications in Agricultural Research
Research on esters, such as the study on 2,4-Dichlorophenoxyacetic acid (2,4-D) dissipation in soil, reveals the environmental behavior of herbicide formulations, indicating that ester and amine forms rapidly convert to their anionic forms, affecting herbicide dissipation rates in agricultural settings (Wilson, Geronimo, & Armbruster, 1997).
Biochemical Applications
Succinic acid esters, closely related to 2-Isocyanosuccinic acid dimethyl ester, have been evaluated for their insulinotropic potential, offering new avenues for diabetes treatment research. For example, certain esters of succinic acid have been shown to enhance insulin secretion, providing insights into their utility as potential therapeutic agents (Ladrière et al., 1998). Additionally, the enhancement of insulin release by succinic acid dimethyl ester in both normoglycemic and hyperglycemic rats indicates its potential in addressing type 2 diabetes mellitus (Leclercq-Meyer & Malaisse, 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
dimethyl 2-isocyanobutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-8-5(7(10)12-3)4-6(9)11-2/h5H,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWGHUWPDLSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374798 | |
| Record name | 2-Isocyanosuccinic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanosuccinic acid dimethyl ester | |
CAS RN |
730964-72-4 | |
| Record name | 2-Isocyanosuccinic acid dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,6,8-Trimethyl-1,2,3,6-tetrahydrodipyrazolo[3,4-b:3,4-d]pyridin-3-one](/img/structure/B1607752.png)
![3-{5-[2-(Trifluoromethyl)phenyl]-2-furyl}acrylic acid](/img/structure/B1607755.png)
